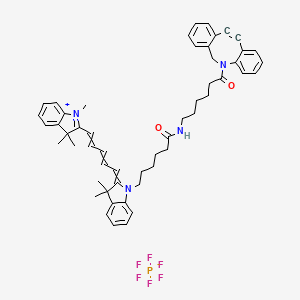
Cyanine5 DBCO
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine5 dibenzocyclooctyne, commonly referred to as Cyanine5 DBCO, is a near-infrared fluorescent dye used extensively in bioorthogonal chemistry. This compound is particularly valued for its ability to react with azide groups through a copper-free “click” reaction, making it a powerful tool for imaging and tracking biomolecules in living systems .
准备方法
Synthetic Routes and Reaction Conditions
Cyanine5 DBCO is synthesized by conjugating Cyanine5, a red-emitting fluorophore, with dibenzocyclooctyne (DBCO). The synthesis involves the following steps:
Preparation of Cyanine5: Cyanine5 is synthesized through a series of condensation reactions involving indole derivatives and aldehydes.
Conjugation with DBCO: The Cyanine5 fluorophore is then conjugated with DBCO through a nucleophilic substitution reaction. .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Cyanine5: Large-scale synthesis of Cyanine5 using automated reactors.
Conjugation and Purification: The conjugation with DBCO is performed in large reaction vessels, followed by purification using techniques like high-performance liquid chromatography (HPLC) to achieve the desired purity levels
化学反应分析
Types of Reactions
Cyanine5 DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. This reaction is highly specific and efficient, occurring without the need for a copper catalyst, which is advantageous for biological applications .
Common Reagents and Conditions
Reagents: Azide-functionalized biomolecules.
Conditions: The reaction is typically carried out in aqueous buffers at physiological pH and temperature, making it suitable for in vivo applications
Major Products
The major product of the SPAAC reaction involving this compound is a stable triazole linkage between the DBCO and the azide group on the target biomolecule .
科学研究应用
Cyanine5 DBCO has a wide range of applications in scientific research:
Chemistry: Used in click chemistry for the synthesis of complex molecules and materials.
Biology: Employed in the labeling and tracking of biomolecules, cells, and tissues in vitro and in vivo.
Medicine: Utilized in diagnostic imaging and targeted drug delivery systems.
Industry: Applied in the development of biosensors and other analytical tools .
作用机制
Cyanine5 DBCO exerts its effects through the SPAAC reaction, where the strained alkyne group in DBCO reacts with azide groups on target molecules. This reaction forms a stable triazole linkage, allowing for the specific labeling and tracking of azide-functionalized biomolecules. The near-infrared fluorescence of Cyanine5 enables imaging with minimal background interference .
相似化合物的比较
Similar Compounds
Cyanine3 DBCO: Another fluorescent dye with similar applications but emits at a different wavelength.
Alexa Fluor 647 DBCO: A commercially available dye with similar properties but different spectral characteristics.
Cyanine7 DBCO: A near-infrared dye with a longer emission wavelength compared to Cyanine5 DBCO .
Uniqueness
This compound is unique due to its optimal balance of photostability, brightness, and minimal cytotoxicity. Its emission wavelength in the near-infrared region allows for deep tissue imaging with reduced autofluorescence, making it particularly valuable for in vivo applications .
属性
分子式 |
C53H59F6N4O2P |
|---|---|
分子量 |
929.0 g/mol |
IUPAC 名称 |
N-[6-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-6-oxohexyl]-6-[3,3-dimethyl-2-[5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanamide;hexafluorophosphate |
InChI |
InChI=1S/C53H58N4O2.F6P/c1-52(2)43-26-16-19-29-46(43)55(5)48(52)31-9-6-10-32-49-53(3,4)44-27-17-20-30-47(44)56(49)38-22-8-11-33-50(58)54-37-21-7-12-34-51(59)57-39-42-25-14-13-23-40(42)35-36-41-24-15-18-28-45(41)57;1-7(2,3,4,5)6/h6,9-10,13-20,23-32H,7-8,11-12,21-22,33-34,37-39H2,1-5H3;/q;-1/p+1 |
InChI 键 |
YPXNDZYXPDFNEL-UHFFFAOYSA-O |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCCCC(=O)N5CC6=CC=CC=C6C#CC7=CC=CC=C75)(C)C)C)C.F[P-](F)(F)(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


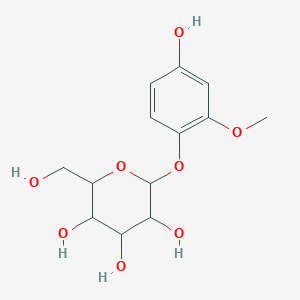
![N,N-bis[(3-chloro-4-hydroxyphenyl)methyl]icosa-5,8,11,14-tetraenamide](/img/structure/B13390833.png)
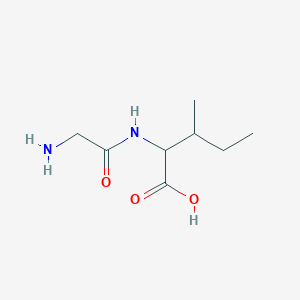
![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13390843.png)
![1-[2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride](/img/structure/B13390849.png)
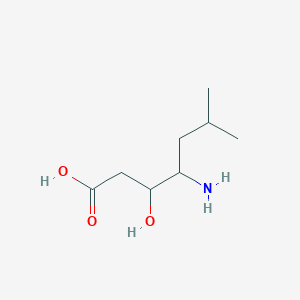
![2-methoxy-3-[3-[(2-methoxy-8-methylidene-11-oxo-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-3-yl)oxy]propoxy]-8-methylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B13390864.png)
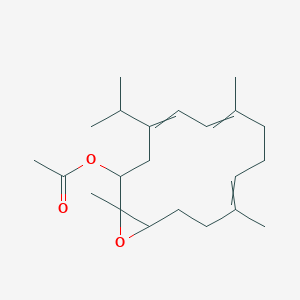
![1,1,4,7-Tetramethyl-1a,2,3,5,6,7,7a,7b-octahydrocyclopropa[e]azulene](/img/structure/B13390882.png)
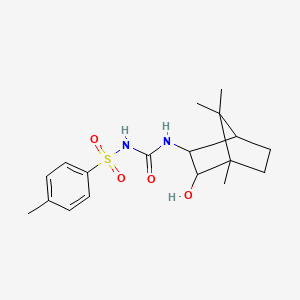
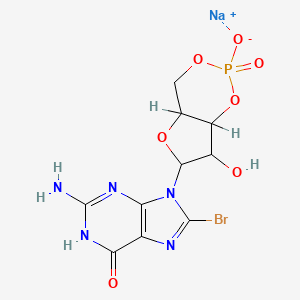
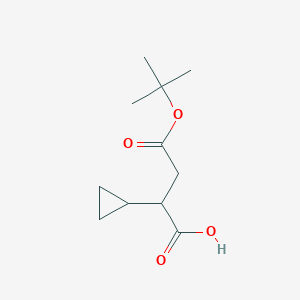

![2-(Diazinan-1-yl)-5-[(4-fluoro-2-hydroxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B13390910.png)
